molecular formula C23H26O9 B1241267 eutigoside C

eutigoside C

Cat. No. B1241267
M. Wt: 446.4 g/mol
InChI Key: QOMDZDCUSAVCSJ-LPIGZASCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

eutigoside C is a natural product found in Eurya emarginata with data available.

Scientific Research Applications

Anti-Inflammatory Properties

Eutigoside C, derived from the leaves of Eurya emarginata, exhibits significant anti-inflammatory effects. In a study conducted on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, eutigoside C effectively inhibited the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6). This inhibition is linked to the suppression of nuclear factor (NF)‐κB activation and mitogen-activated protein (MAP) kinase phosphorylation, which are critical pathways in inflammatory responses (Lee et al., 2008).

Radioprotective Effects

Eutigoside C has been shown to possess radioprotective properties, particularly in the context of intestinal damage caused by gamma irradiation. A study demonstrated that pre-treatment with eutigoside C significantly protected intestinal crypts from radiation-induced apoptosis and mitigated the decrease in villous height. This protective effect is possibly due to eutigoside C's ability to safeguard against radiation-induced oxidative stress, as evidenced by its preservation of superoxide dismutase (SOD) and catalase (CAT) activities (Moon et al., 2009).

Anticancer Activity

Eutigoside C has demonstrated cytotoxic effects against HL-60 promyelocytic leukemia cells. Treatment with eutigoside C induced apoptosis in these cells, characterized by DNA fragmentation, morphologic changes, and the increase of sub-G1 hypodiploid cells. This apoptotic induction is associated with the down-regulation of Bcl-2, an anti-apoptotic protein, and the activation of caspase-3, an effector of apoptosis. These findings suggest a potential application of eutigoside C in cancer therapy, specifically targeting leukemia cells (Park et al., 2005).

properties

Product Name

eutigoside C

Molecular Formula

C23H26O9

Molecular Weight

446.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C23H26O9/c24-16-8-10-23(29,11-9-16)12-13-30-22-21(28)20(27)19(26)17(32-22)14-31-18(25)7-6-15-4-2-1-3-5-15/h1-11,17,19-22,26-29H,12-14H2/b7-6+/t17-,19-,20+,21-,22-/m1/s1

InChI Key

QOMDZDCUSAVCSJ-LPIGZASCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3(C=CC(=O)C=C3)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O

synonyms

eutigoside C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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